molecular formula C17H20ClNO3 B14709825 2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione CAS No. 22344-41-8

2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione

Cat. No.: B14709825
CAS No.: 22344-41-8
M. Wt: 321.8 g/mol
InChI Key: YDNJTHJSGIOUFG-UHFFFAOYSA-N
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Description

2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a butoxypropylamino group and a chlorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthoquinone derivatives.

    Substitution Reaction: The butoxypropylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the naphthoquinone derivative with 3-butoxypropylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with modified functional groups.

Scientific Research Applications

2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Butoxypropylamino)-1,4-naphthoquinone: Lacks the chlorine atom but has similar structural features.

    3-Chloro-1,4-naphthoquinone: Contains the chlorine atom but lacks the butoxypropylamino group.

    2-Amino-3-chloronaphthalene-1,4-dione: Contains an amino group instead of the butoxypropylamino group.

Uniqueness

2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione is unique due to the presence of both the butoxypropylamino group and the chlorine atom, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

22344-41-8

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

2-(3-butoxypropylamino)-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C17H20ClNO3/c1-2-3-10-22-11-6-9-19-15-14(18)16(20)12-7-4-5-8-13(12)17(15)21/h4-5,7-8,19H,2-3,6,9-11H2,1H3

InChI Key

YDNJTHJSGIOUFG-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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